N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide
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Overview
Description
N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
The synthesis of N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-ethoxyaniline with 1,4-dihydroxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is then purified using column chromatography to obtain the desired product.
Chemical Reactions Analysis
N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding alcohols.
Scientific Research Applications
N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-(2-Ethoxyphenyl)-2-thioxo-thiazolidin-4-one: This compound has a thiazolidinone ring instead of a naphthalene ring, leading to different chemical and biological properties.
N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: This compound contains a fluorophenyl group and a thiophene ring, which also result in unique properties.
Properties
CAS No. |
112309-21-4 |
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Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-2-24-17-10-6-5-9-15(17)20-19(23)14-11-16(21)12-7-3-4-8-13(12)18(14)22/h3-11,21-22H,2H2,1H3,(H,20,23) |
InChI Key |
AMXANCZNKBTHLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O |
Origin of Product |
United States |
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